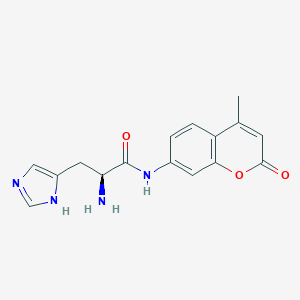

L-Histidine 7-amido-4-methylcoumarin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYDFDITKBMJW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426783 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-64-5 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Histidine 7-amido-4-methylcoumarin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for L-Histidine 7-amido-4-methylcoumarin (H-His-AMC). This fluorogenic substrate is a valuable tool in biochemical and pharmaceutical research, particularly for the sensitive detection of aminopeptidase (B13392206) activity.

Core Chemical Properties

This compound is a derivative of the amino acid L-histidine and the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The conjugation of L-histidine to AMC via an amide bond renders the coumarin (B35378) moiety non-fluorescent. Enzymatic cleavage of this bond by specific aminopeptidases releases the highly fluorescent AMC, providing a sensitive method for measuring enzyme activity.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₄O₃ | [1][2] |

| Molecular Weight | 312.32 g/mol | [2][3] |

| CAS Number | 191723-64-5 | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% | [4] |

| Storage | Store at -20°C, protected from light. | [2] |

Spectral Properties

The utility of this compound as a fluorogenic substrate is dependent on the spectral properties of the released 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the coumarin is quenched. Upon enzymatic cleavage, the free AMC exhibits strong blue fluorescence.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~345 - 380 |

| Emission Maximum (λem) | ~440 - 460 |

Solubility

Enzymatic Reaction and Application

This compound is primarily used as a fluorogenic substrate for histidine aminopeptidases.[5] These enzymes cleave the amide bond between the L-histidine residue and the 7-amino-4-methylcoumarin, releasing the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme activity.

This substrate is a valuable tool for:

-

Enzyme kinetics studies: Determining kinetic parameters such as Kₘ and Vₘₐₓ.

-

High-throughput screening: Identifying inhibitors or activators of specific aminopeptidases.

-

Drug discovery: Screening compound libraries for potential therapeutic agents targeting aminopeptidase activity.

Experimental Protocols

While a specific, detailed protocol for a histidine aminopeptidase assay using this compound is not available in the public search results, a general protocol for an aminopeptidase assay using a similar fluorogenic substrate can be adapted.

General Fluorogenic Aminopeptidase Assay Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO). Store this solution at -20°C.

-

Enzyme Solution: Prepare a solution of the aminopeptidase in assay buffer to the desired concentration.

-

Standard Curve: Prepare a series of dilutions of free 7-amino-4-methylcoumarin in the assay buffer to generate a standard curve for quantifying the amount of product formed.

-

-

Assay Procedure:

-

Set up the reaction in a 96-well black microplate.

-

To each well, add the assay buffer.

-

Add the enzyme solution to the appropriate wells. Include a negative control with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the this compound substrate to each well to a final concentration typically in the low micromolar range.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity.

-

Use the standard curve of free AMC to convert the rate of fluorescence increase into the rate of product formation (e.g., in µmol/min).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the enzymatic reaction and a general experimental workflow for using this compound.

Caption: Enzymatic cleavage of this compound.

Caption: General experimental workflow for an aminopeptidase assay.

Synthesis and Purification

A specific, detailed synthesis and purification protocol for this compound was not found in the public search results. However, the synthesis of similar L-amino acid 7-amido-4-methylcoumarin derivatives generally involves the coupling of an N-protected L-amino acid with 7-amino-4-methylcoumarin, followed by deprotection. Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not publicly available. However, the SDS for the free fluorophore, 7-amino-4-methylcoumarin, indicates that it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. It is recommended to handle the compound in a well-ventilated area.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Histidyl-7-amino-4-methylcoumarin (H-His-AMC)

Introduction

L-Histidyl-7-amino-4-methylcoumarin (H-His-AMC) is a fluorogenic substrate widely utilized for the detection and quantification of aminopeptidase (B13392206) activity. The substrate itself is weakly fluorescent. However, upon enzymatic cleavage of the amide bond between the histidine residue and the aminomethylcoumarin (AMC) moiety, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released. The resulting increase in fluorescence provides a sensitive and continuous measure of enzyme kinetics. This guide provides a comprehensive overview of the chemical synthesis and purification methodologies for producing high-purity H-His-AMC for research and development applications.

Section 1: Chemical Synthesis of H-His-AMC

The synthesis of H-His-AMC is typically achieved through a two-step process involving the coupling of a protected histidine derivative to 7-amino-4-methylcoumarin, followed by the removal of the protecting groups. This strategy prevents unwanted side reactions and ensures the specific formation of the desired amide linkage.

The most common approach utilizes a histidine precursor with both its α-amino group and its imidazole (B134444) side chain protected. The tert-butyloxycarbonyl (Boc) group is frequently used for the α-amino position, while the trityl (Trt) group is employed for the imidazole side chain, yielding N-α-Boc-N-im-trityl-L-histidine (Boc-His(Trt)-OH) as the key starting material.[1][2] The Trityl group on the imidazole side chain is crucial for suppressing racemization during the coupling reaction.[2][3][4]

References

Spectral Characteristics of L-Histidine-7-amido-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine-7-amido-4-methylcoumarin (L-Histidine-AMC) is a fluorogenic substrate routinely employed in the sensitive detection of peptidase and protease activity. The fundamental principle behind its use lies in the quenching of the fluorescence of the 7-amido-4-methylcoumarin (AMC) moiety when it is covalently linked to L-Histidine. Enzymatic cleavage of the amide bond liberates the highly fluorescent AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. This guide provides a comprehensive overview of the spectral properties of the liberated AMC fluorophore, a general experimental protocol for its use in enzymatic assays, and a visualization of the underlying mechanism.

Core Spectral Properties

The spectral characteristics of L-Histidine-AMC are dominated by the photophysical properties of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, which is released upon enzymatic cleavage. While the intact L-Histidine-AMC conjugate exhibits minimal fluorescence due to quenching, the free AMC molecule is strongly fluorescent.

Quantitative Spectral Data of 7-Amino-4-methylcoumarin (AMC)

The following table summarizes the key spectral properties of the liberated AMC fluorophore. It is important to note that these values can be influenced by environmental factors such as solvent polarity and pH.

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341 - 351 nm | General |

| 360 - 380 nm | For enzymatic assays | |

| Emission Maximum (λem) | 430 - 445 nm | General |

| 440 - 460 nm | For enzymatic assays | |

| Molar Extinction Coefficient (ε) | Not available for L-Histidine-AMC | - |

| Quantum Yield (Φ) | Not available for L-Histidine-AMC | - |

Mechanism of Action: Enzymatic Cleavage and Fluorescence

L-Histidine-AMC serves as a substrate for specific peptidases. The enzyme catalyzes the hydrolysis of the amide bond between the L-Histidine residue and the AMC fluorophore. This cleavage event releases free AMC, which, when excited by light of the appropriate wavelength, emits a strong fluorescent signal. The rate of fluorescence increase is therefore a direct measure of the enzyme's catalytic activity.

Experimental Protocols

General Protocol for a Fluorescence-Based Enzymatic Assay

This protocol outlines a general procedure for measuring enzyme activity using L-Histidine-AMC as a substrate. Specific parameters such as buffer composition, pH, temperature, and substrate/enzyme concentrations should be optimized for the particular enzyme under investigation.

Materials:

-

L-Histidine-AMC substrate

-

Enzyme of interest

-

Assay buffer (optimized for the specific enzyme)

-

Microplate reader with fluorescence detection capabilities (excitation/emission filters for ~360 nm/460 nm)

-

96-well black microplates (to minimize background fluorescence)

-

7-Amino-4-methylcoumarin (AMC) standard for calibration

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-Histidine-AMC in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the assay buffer.

-

Prepare a stock solution of the enzyme in a suitable buffer.

-

Prepare a series of AMC standard solutions of known concentrations in the assay buffer for generating a standard curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a few minutes.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the L-Histidine-AMC substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals over a specific period. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their concentrations.

-

Determine the rate of the enzymatic reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence increase to the rate of product formation (moles of AMC per unit time) using the standard curve.

-

Calculate the specific activity of the enzyme.

-

Conclusion

L-Histidine-AMC is a valuable tool for the sensitive and continuous monitoring of peptidase activity. Its utility is based on the significant increase in fluorescence upon the enzymatic release of the AMC fluorophore. While specific photophysical data for the intact substrate are not widely reported, the well-characterized spectral properties of free AMC allow for robust and reliable enzyme activity assays. The provided experimental framework and workflow diagrams offer a solid foundation for researchers and drug development professionals to design and implement assays utilizing this fluorogenic substrate.

An In-depth Technical Guide to the Fluorogenic Properties of 7-Amido-4-Methylcoumarin Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amido-4-methylcoumarin (AMC) derivatives represent a cornerstone class of fluorogenic substrates indispensable for biochemical assays, particularly in the fields of enzymology and drug discovery. These compounds are intrinsically non-fluorescent or weakly fluorescent. However, upon enzymatic cleavage of the 7-amido bond, they release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. This "turn-on" fluorescence mechanism provides a sensitive and direct method for measuring enzyme activity. The fluorescence intensity is directly proportional to the amount of liberated AMC, and thus, to the enzymatic activity in the sample.[1] This guide provides a comprehensive overview of the synthesis, fluorogenic properties, and applications of these versatile probes, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Fluorogenic Mechanism

The core principle behind the fluorogenic nature of 7-amido-4-methylcoumarin derivatives lies in the quenching of the coumarin (B35378) fluorescence by the amide bond at the 7-position. In the conjugated substrate form, the fluorescence of the AMC fluorophore is suppressed.[1][2] Enzymatic hydrolysis of this amide linkage, typically by proteases or other hydrolases, severs the quenching group. This releases the free 7-amino-4-methylcoumarin, which exhibits strong blue fluorescence upon excitation.[1][2][3] This process enables the real-time monitoring of enzyme kinetics and the high-throughput screening of enzyme inhibitors.

Quantitative Data: Spectral Properties

The spectral properties of 7-amino-4-methylcoumarin (AMC), the fluorescent product of the enzymatic reaction, are crucial for designing and executing experiments. These properties can be influenced by environmental factors such as solvent and pH.[4]

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341-351 nm | Varies with solvent[2][4] |

| 344 nm | General[4][5] | |

| 380 nm | Commonly used for enzyme assays[6][7] | |

| Emission Maximum (λem) | 430-441 nm | Varies with solvent[2][4][8] |

| 440 nm | General[4][5] | |

| 420-460 nm | Range for enzyme assays[6][7] | |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ at 350 nm | Methanol |

| Quantum Yield (Φ) | 0.9 (in water) | |

| Molecular Weight | 175.18 g/mol | [9] |

Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC).

Specific peptide-AMC conjugates, such as Ac-DEVD-AMC used in caspase-3 assays, have excitation and emission maxima around 354 nm and 442 nm, respectively.[10]

Experimental Protocols

Synthesis of 7-Amido-4-Methylcoumarin Derivatives

The synthesis of peptide-AMC conjugates is a critical step in developing specific enzyme assays. A common approach involves solid-phase peptide synthesis.[11]

Protocol: Solid-Phase Synthesis of Peptide-AMCs [11]

-

Resin Preparation: A specialized AMC resin is utilized, where 7-N(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached to a Wang resin as a linker.

-

Fmoc Deprotection: The N-fluorenylmethoxycarbonyl (Fmoc) protecting group on the resin is removed to expose the amino group.

-

Peptide Synthesis: The desired peptide sequence is synthesized on the amino group of the linker using standard Fmoc-chemistry.

-

Cleavage: The peptide-7-aminocoumarin-4-acetic acid conjugate is cleaved from the resin using trifluoroacetic acid.

-

Decarboxylation: The crude product undergoes facile decarboxylation under mild conditions to yield the final peptide-AMC.

Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.[1][6][12]

Materials:

-

Cell lysate containing active caspases

-

Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton-X100[1]

-

Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM dithiothreitol, 0.1% Nonidet P-40, 1 mM EDTA[7]

-

Substrate: Ac-DEVD-AMC (stock solution in DMSO)

-

AMC Standard (for calibration curve)

-

Black, flat-bottom 96-well plate

Procedure:

-

Prepare Reagents:

-

Assay Plate Setup:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the blank reading from all other readings.[1]

-

Plot fluorescence intensity versus time.

-

Determine the rate of the reaction from the linear portion of the curve.

-

Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC released.[1]

-

Normalize the activity to the protein concentration of the lysate (e.g., in pmol AMC/min/mg protein).[1]

-

Visualizations

Signaling Pathway: Caspase-3 Activation and Detection

Caption: Caspase-3 activation pathway leading to fluorogenic signal generation.

Experimental Workflow: High-Throughput Screening for Caspase Inhibitors

Caption: A generalized workflow for high-throughput screening of caspase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. app.fluorofinder.com [app.fluorofinder.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

In-Depth Technical Guide: L-Histidine 7-amido-4-methylcoumarin (CAS Number 191723-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine 7-amido-4-methylcoumarin (H-His-AMC) is a fluorogenic substrate designed for the sensitive and specific detection of aminopeptidase (B13392206) activity. This compound consists of the amino acid L-Histidine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. In its intact state, the fluorescence of the coumarin (B35378) moiety is quenched. Upon enzymatic cleavage of the amide bond by a suitable aminopeptidase, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity. This property makes H-His-AMC an invaluable tool in biochemical assays, high-throughput screening, and diagnostics for studying enzymes that exhibit specificity for N-terminal histidine residues.

This technical guide provides a comprehensive overview of the physicochemical properties, biochemical applications, and detailed experimental protocols for the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the proper handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |

| CAS Number | 191723-64-5 | [1][2] |

| Molecular Formula | C₁₆H₁₆N₄O₃ | [2][3] |

| Molecular Weight | 312.32 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% | [6] |

| Storage Temperature | -20°C, protect from light | [4][7] |

| Solubility | Soluble in DMSO |

Biochemical Applications

This compound is primarily utilized as a fluorogenic substrate for the detection and characterization of aminopeptidases with a specificity for N-terminal histidine residues. The enzymatic hydrolysis of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for the continuous and sensitive monitoring of enzyme activity.

Principle of Detection

The fundamental principle of the assay is based on the enzymatic release of the AMC fluorophore. In the intact substrate, the fluorescence of AMC is quenched. Upon hydrolysis of the amide bond between L-Histidine and AMC by an aminopeptidase, the free AMC fluoresces strongly when excited with ultraviolet light. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.

Enzyme Specificity: Aminopeptidase B

Aminopeptidase B (EC 3.4.11.6) is a zinc metalloenzyme that preferentially cleaves N-terminal basic amino acids, such as arginine and lysine (B10760008), from peptides and amides.[8] Given its specificity for basic residues, Aminopeptidase B is a primary candidate for an enzyme that can efficiently hydrolyze this compound, as histidine is also a basic amino acid.

Role in Signaling Pathways: The Kallikrein-Kinin System

Aminopeptidases play a crucial role in various physiological processes, including the regulation of peptide hormones. A key example is the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, and pain. In this system, an aminopeptidase converts lysyl-bradykinin (kallidin) to bradykinin (B550075) by cleaving the N-terminal lysine residue.[9][10] Bradykinin is a potent inflammatory mediator that signals through its B2 receptor, a G protein-coupled receptor (GPCR), to activate downstream signaling cascades involving phospholipase C, protein kinase C, and the MAPK pathway.[4] The activity of aminopeptidases in this pathway is therefore critical for modulating the inflammatory response. The use of this compound can be a valuable tool for studying the activity of aminopeptidases that may be involved in similar peptide processing events.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a continuous fluorometric assay for aminopeptidase activity.

Materials and Reagents

-

This compound (CAS 191723-64-5)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Purified Aminopeptidase B (or other suitable aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation and emission filters for AMC

Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the purified aminopeptidase in a suitable buffer (e.g., the assay buffer). The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically. Store the enzyme stock solution on ice during use and at -20°C or -80°C for long-term storage, following the manufacturer's recommendations.

Continuous Fluorometric Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a 96-well black microplate, prepare the reaction mixture by adding the following components in the specified order:

-

Assay Buffer (to a final volume of 200 µL)

-

This compound substrate (diluted from the stock solution to the desired final concentration, typically in the low micromolar range).

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme solution to each well to initiate the enzymatic reaction. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired measurement period.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time.

-

Excitation Wavelength: 340-360 nm

-

Emission Wavelength: 440-460 nm

-

-

Data Analysis:

-

Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate while keeping the enzyme concentration constant. Fit the initial velocity data to the Michaelis-Menten equation.

-

Data Presentation

Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

The spectral properties of the liberated fluorophore are critical for accurate measurement.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 340 - 360 | [11] |

| Emission Maximum | 440 - 460 | [11] |

Visualizations

Enzymatic Assay Workflow

The following diagram illustrates the general workflow for a continuous fluorometric assay using this compound.

Caption: Workflow for a continuous fluorometric aminopeptidase assay.

Bradykinin Signaling Pathway

This diagram illustrates the role of aminopeptidases in the bradykinin signaling pathway, a key inflammatory cascade.

Caption: Role of Aminopeptidase B in the Bradykinin signaling pathway.

References

- 1. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of aminopeptidase B: substrate specificity and affector studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin [flipper.diff.org]

- 10. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopeptidase - Wikipedia [en.wikipedia.org]

The Inner Light: A Technical Guide to the Mechanism of Fluorescence in Aminoacyl-Coumarin Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-coumarin substrates are indispensable tools in biochemical and pharmaceutical research, enabling the sensitive and continuous monitoring of a wide array of enzymatic activities, particularly those of proteases. Their utility lies in a clever molecular design that translates enzymatic cleavage into a readily detectable fluorescent signal. This technical guide delves into the core mechanism of fluorescence in these substrates, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the underlying photophysical principles, present key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and workflows involved.

The Core Mechanism: From Quenched Precursor to Fluorescent Reporter

The fluorescence of aminoacyl-coumarin substrates is contingent on a process of enzymatic cleavage that liberates a highly fluorescent aminocoumarin derivative from a non-fluorescent or weakly fluorescent precursor. The fundamental principle revolves around the modulation of the electronic properties of the coumarin (B35378) fluorophore.

In the intact substrate, an amino acid or peptide is attached to the amino group of a coumarin derivative, most commonly 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), via an amide bond. This acylation of the 7-amino group effectively quenches the intrinsic fluorescence of the coumarin ring system. The quenching mechanism is attributed to a photoinduced electron transfer (PET) process where the non-bonding electrons of the amide linkage interfere with the excited state of the coumarin fluorophore, promoting non-radiative decay pathways.

Upon enzymatic hydrolysis of the amide bond by a specific protease, the free 7-aminocoumarin (B16596) is released. This un-acylated form possesses a lone pair of electrons on the nitrogen atom which can participate in intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is crucial for the strong fluorescence emission observed. The liberated aminocoumarin absorbs light at a specific excitation wavelength, promoting an electron to a higher energy state. As the electron returns to its ground state, it emits a photon of light at a longer wavelength, resulting in the characteristic fluorescence. The intensity of this emitted light is directly proportional to the concentration of the released aminocoumarin and, consequently, to the activity of the enzyme.

Caption: Enzymatic cleavage of a non-fluorescent aminoacyl-coumarin substrate.

Quantitative Data Presentation

The selection of an appropriate aminoacyl-coumarin substrate is guided by its photophysical properties and its kinetic parameters with the enzyme of interest. The following tables summarize key quantitative data for commonly used coumarin fluorophores and representative enzyme-substrate pairs.

Table 1: Photophysical Properties of Common Coumarin Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 7-Amino-4-methylcoumarin (AMC) | 345 - 355 | 440 - 450 | ~19,000 | 0.5 - 0.9 |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | 380 - 400 | 490 - 505 | ~17,000 | 0.2 - 0.4 |

| 7-Hydroxy-4-methylcoumarin (HMC) | 360 - 365 | 445 - 460 | ~18,000 | 0.6 - 0.9 |

Table 2: Kinetic Parameters of Proteases with Aminoacyl-Coumarin Substrates

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 0.7 - 2.5 | 10 - 20 | 35,000 - 125,000 |

| Cathepsin B | Z-Arg-Arg-AMC | 1.5 - 5.0 | 50 - 150 | 10,000 - 100,000 |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 120 | 6.0 | 20,000,000[1] |

| Thrombin | Boc-Asp(OBzl)-Pro-Arg-AMC | 160 | 11 | 15,000,000[1] |

| Factor Xa | Z-D-Arg-Gly-Arg-AMC | 19 | 59 | 320,000[1] |

| Papain | Z-Phe-Arg-AMC | 10 - 30 | 50 - 200 | 50,000 - 600,000 |

Experimental Protocols

Synthesis of an Aminoacyl-Coumarin Substrate: Z-Phe-Arg-AMC

This protocol describes the synthesis of the fluorogenic substrate Z-Phe-Arg-AMC, commonly used for assaying cathepsins and other trypsin-like proteases. The synthesis involves the coupling of Z-Phe-OH to Arg-AMC.

Materials:

-

N-α-carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

-

L-Arginine-7-amino-4-methylcoumarin hydrochloride (H-Arg-AMC·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Activation of Z-Phe-OH: Dissolve Z-Phe-OH (1.1 equivalents), HOBt (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous DCM at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, dissolve H-Arg-AMC·HCl (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

-

Filter the activated Z-Phe-OH solution to remove the DCU precipitate and add the filtrate to the H-Arg-AMC solution.

-

Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Work-up and Purification: Monitor the reaction progress by TLC. Once complete, filter the reaction mixture to remove any further DCU precipitate.

-

Evaporate the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure Z-Phe-Arg-AMC.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for the synthesis of Z-Phe-Arg-AMC.

Enzyme Kinetics Assay Using an Aminoacyl-Coumarin Substrate

This protocol outlines a general procedure for determining the kinetic parameters (Km and kcat) of a protease using a fluorogenic aminoacyl-coumarin substrate.

Materials:

-

Purified enzyme of interest

-

Aminoacyl-coumarin substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (optimized for the specific enzyme)

-

96-well black microplate

-

Fluorescence microplate reader with excitation and emission filters appropriate for the coumarin fluorophore

-

Free aminocoumarin standard (e.g., AMC) for calibration

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the aminoacyl-coumarin substrate in DMSO.

-

Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations around the expected Km value.

-

Prepare a stock solution of the free aminocoumarin standard in DMSO and create a standard curve by serially diluting it in the assay buffer.

-

Dilute the enzyme to a working concentration in the assay buffer immediately before the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Pipette the substrate dilutions into the wells of the 96-well black microplate in triplicate.

-

Include a "no enzyme" control (substrate in assay buffer only) and a "no substrate" control (enzyme in assay buffer only) for background fluorescence correction.

-

Pipette the aminocoumarin standards into separate wells to generate a calibration curve.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the enzyme solution to the substrate-containing wells.

-

Immediately place the microplate in the fluorescence plate reader, which has been pre-set to the appropriate temperature and excitation/emission wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calibration Curve: Plot the fluorescence intensity of the aminocoumarin standards against their known concentrations to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).

-

Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Convert V₀ from RFU/min to moles/min using the calibration curve.

-

Kinetic Parameter Determination: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.

-

kcat Calculation: Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Caption: Experimental workflow for an enzyme kinetics assay using an aminoacyl-coumarin substrate.

Conclusion

Aminoacyl-coumarin substrates are powerful reagents for the study of enzyme kinetics and for high-throughput screening in drug discovery. Their mechanism of action, based on the enzymatic release of a highly fluorescent aminocoumarin, provides a sensitive and continuous method for monitoring enzyme activity. A thorough understanding of the underlying principles, coupled with robust experimental protocols, is essential for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical methodologies to effectively utilize these substrates in a research setting.

References

The Design and Application of Fluorogenic Peptidase Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of fluorogenic peptidase substrates. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the design principles, synthesis, and utilization of these critical tools for studying peptidase activity.

Introduction to Fluorogenic Peptidase Substrates

Fluorogenic peptidase substrates are synthetic molecules designed to release a fluorescent signal upon cleavage by a specific peptidase. These substrates typically consist of a peptide sequence recognized by the target enzyme, flanked by a fluorophore and a quencher molecule. In their intact state, the proximity of the quencher to the fluorophore suppresses fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide linker separates the fluorophore and quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to peptidase activity. This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and studying cellular processes involving peptidases.

The development of these substrates has been pivotal in advancing our understanding of various physiological and pathological processes, including apoptosis, tissue remodeling, and neurodegenerative diseases. Key peptidase families for which fluorogenic substrates have been extensively developed include caspases, matrix metalloproteinases (MMPs), and β-secretase (BACE1).

Core Principles of Fluorogenic Substrate Design

The design of an effective fluorogenic peptidase substrate hinges on several key principles:

-

Peptide Specificity: The amino acid sequence of the substrate must be selectively recognized and cleaved by the target peptidase to ensure assay specificity.

-

Fluorophore-Quencher Pairing: The chosen fluorophore and quencher pair must have appropriate spectral overlap for efficient FRET. The fluorophore should possess a high fluorescence quantum yield, while the quencher should have a strong absorption spectrum that overlaps with the fluorophore's emission spectrum.

-

Solubility and Stability: The substrate must be soluble in aqueous assay buffers and stable under experimental conditions to ensure reliable and reproducible results.

-

Kinetic Properties: The substrate should exhibit favorable Michaelis-Menten kinetics, with Km and kcat values that allow for sensitive detection of enzyme activity.

Data Presentation: Quantitative Properties of Fluorogenic Substrates

The selection of a suitable fluorogenic substrate is guided by its kinetic parameters and the photophysical properties of its fluorescent components. The following tables summarize key quantitative data for commonly used fluorogenic substrates for caspases, MMPs, and BACE1.

Caspase Substrates

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. Fluorogenic substrates for caspases are crucial for studying these processes and for screening potential therapeutic agents.

| Substrate Sequence | Target Caspase(s) | Fluorophore/Quencher | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) of Fluorophore | Reference(s) |

| Ac-DEVD-AMC | Caspase-3, -7 | AMC | 1.4 x 105 (for Caspase-3) | 342 | 441 | ~0.9 | [1] |

| Ac-IETD-AFC | Caspase-8 | AFC | 1.0 x 105 | 400 | 505 | - | [2] |

| Ac-LEHD-AFC | Caspase-9 | AFC | 2.5 x 104 | 400 | 505 | - | |

| Z-VAD-FMK-AMC | Pan-Caspase | AMC | - | 342 | 441 | ~0.9 | [3] |

| Ac-VEID-AFC | Caspase-6 | AFC | 1.0 x 105 | 400 | 505 | - | [4] |

| FAM-Ahx-DEPD-Lys(MR)-Ahx | Caspase-3 | FAM/MR | 8.1 x 104 (for Caspase-3) | 488 | 528 | ~0.92 (Fluorescein) | [1][5] |

Km and kcat values can vary depending on assay conditions. AMC: 7-amino-4-methylcoumarin; AFC: 7-amino-4-trifluoromethylcoumarin; FAM: 5(6)-carboxyfluorescein; MR: Methyl Red.

Matrix Metalloproteinase (MMP) Substrates

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis.

| Substrate Sequence | Target MMP(s) | Fluorophore/Quencher | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) of Fluorophore | Reference(s) |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, -2, -8, -13 | Mca/Dpa | 1.3 x 106 (for MMP-13) | 325 | 393 | 0.49 | [6][7][8] |

| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3 | Mca/Dnp | 2.18 x 105 | 325 | 393 | 0.49 | [9] |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, -2 | Dnp/Trp | 1.9 x 104 (for MMP-1) | 280 | 350 | 0.2 | [7] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, -8, -13, -14 | Mca/Dpa | 8.0 x 105 (for TACE) | 325 | 393 | 0.49 | [10] |

Mca: (7-methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl; Dnp: 2,4-dinitrophenyl.

β-Secretase (BACE1) Substrates

BACE1 is an aspartyl protease that plays a key role in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

| Substrate Sequence | Target Peptidase | Fluorophore/Quencher | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) of Fluorophore | Reference(s) |

| H-RE(EDANS)EVNLDAEFK(DABCYL)R-OH | BACE1 | EDANS/DABCYL | 1.2 x 104 (for APPΔNL) | 340 | 490 | ~0.13 | [11][12] |

| Fluorescein-Aβ(1-40)-Lys-Biotin | Neprilysin, IDE | Fluorescein/Biotin | - | 494 | 518 | ~0.92 | [11] |

EDANS: 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid; DABCYL: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of fluorogenic peptidase substrates.

Solid-Phase Synthesis of a FRET Peptide Substrate

This protocol outlines the general steps for synthesizing a FRET-based peptide substrate using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[13][14][15][16]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Fluorophore and quencher with appropriate reactive groups

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Fluorophore/Quencher Labeling: After the peptide chain is assembled, couple the fluorophore and quencher to the appropriate amino acid side chains or the N- and C-termini. This may require the use of amino acids with orthogonal protecting groups.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Fluorogenic Peptidase Activity Assay

This protocol provides a general method for measuring peptidase activity using a fluorogenic substrate in a microplate format.[8][17][18][19]

Materials:

-

Purified peptidase of interest

-

Fluorogenic peptide substrate

-

Assay buffer (optimized for the specific peptidase)

-

96- or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme and substrate in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations in assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, substrate, and any potential inhibitors to the wells.

-

Initiate Reaction: Start the enzymatic reaction by adding the peptidase to the wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Kinetic Reading: Monitor the increase in fluorescence intensity over time.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For inhibitor screening, calculate the percent inhibition relative to a control without the inhibitor. For kinetic characterization, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of complex biological and experimental processes.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, depict the signaling cascades involving caspases, MMPs, and BACE1.

Caption: Caspase Activation Pathways.

Caption: MMP Activation Signaling Pathway.

Caption: BACE1 Amyloidogenic Pathway.

Experimental Workflow

The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying peptidase inhibitors.

Caption: High-Throughput Screening Workflow.

Conclusion

Fluorogenic peptidase substrates are indispensable tools in modern biological research and drug discovery. Their ability to provide real-time, quantitative measurements of enzyme activity has greatly facilitated the study of complex biological pathways and the identification of novel therapeutic agents. This guide has provided a comprehensive overview of the key principles, quantitative data, and experimental protocols associated with the development and use of these powerful molecular probes. By leveraging the information and methodologies presented herein, researchers can effectively design and implement robust assays to advance their scientific endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Visual detection of peptidase activity using fluorogenic substrates in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid detection of Lys-gingipain using fluorogenic peptide substrate for diagnosis of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of H-His-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate H-His-AMC (L-Histidine 7-amido-4-methylcoumarin). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this substrate in enzymatic assays. This document details the underlying principles, identifies the key enzyme classes involved, presents relevant quantitative data, and provides detailed experimental protocols and visualizations to facilitate a deeper understanding of this biochemical reaction.

Introduction to H-His-AMC and Fluorogenic Assays

H-His-AMC is a fluorogenic substrate used to detect and quantify the activity of specific proteases. The molecule consists of an L-histidine residue linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore via an amide bond. In its intact form, H-His-AMC is minimally fluorescent. However, upon enzymatic cleavage of the amide bond, the free AMC molecule is released. Free AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively.[1] This significant increase in fluorescence provides a sensitive and continuous method for monitoring enzyme activity. The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.

Enzymatic Specificity: Aminopeptidases as the Primary Catalysts

The cleavage of the N-terminal amino acid from a peptide or protein is characteristic of a class of enzymes known as aminopeptidases . Given that H-His-AMC consists of a single amino acid (histidine) linked to AMC, it serves as an ideal substrate for these exopeptidases. Several types of aminopeptidases exhibit broad substrate specificity and are capable of hydrolyzing H-His-AMC.

Aminopeptidase (B13392206) B (APB/RNPEP)

Aminopeptidase B (EC 3.4.11.6) is a zinc metalloexopeptidase that preferentially cleaves basic amino acids, specifically arginine and lysine, from the N-terminus of peptides.[2][3] However, its substrate scope can extend to other amino acids. While highly specific for basic residues, the active site of APB may accommodate histidine, which possesses a basic imidazole (B134444) side chain. APB is implicated in the processing of various bioactive peptides, including the maturation of hormones and neuropeptides.[3]

Bleomycin (B88199) Hydrolase (BLMH)

Bleomycin Hydrolase (EC 3.4.22.41) is a cytosolic cysteine aminopeptidase with broad substrate specificity.[4] It is known to cleave a variety of N-terminal amino acids.[5] Notably, studies have shown that BLMH can release a wide range of amino acids, including serine, glycine, alanine, citrulline, threonine, and histidine, from peptide substrates.[5] This broad specificity makes BLMH a strong candidate for the enzymatic cleavage of H-His-AMC. BLMH is involved in diverse cellular processes, including the detoxification of the anti-cancer drug bleomycin and the breakdown of filaggrin in the skin.[5][6]

Quantitative Analysis of Enzymatic Cleavage

While specific kinetic parameters for the cleavage of H-His-AMC are not extensively documented in publicly available literature, we can infer expected kinetic behavior from data on similar substrates with the relevant enzymes. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters for characterizing enzyme-substrate interactions. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Table 1: Representative Kinetic Parameters for Aminopeptidase B with Basic Amino Acid Substrates

| Substrate | Enzyme Source | Km (mM) | Reference |

| L-Arginine β-naphthylamide | Porcine Liver | 0.035 | [7] |

| L-Lysine β-naphthylamide | Porcine Liver | 0.12 | [7] |

Table 2: Representative Kinetic Parameters for Bleomycin Hydrolase with Various Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |

| Bleomycin A2 | Rabbit Fibroblast Cytosol | 700 | 33 | [8] |

| Citrulline-β-naphthylamide | Rat Epidermal Homogenate | 1850 | 4.3 (nmol/min/µg) | [5] |

Note: The data presented in these tables are for analogous substrates and serve to provide an expected range for the kinetic parameters of H-His-AMC cleavage. Actual values for H-His-AMC will need to be determined empirically.

Experimental Protocols

The following protocols provide a framework for conducting enzymatic assays using H-His-AMC. These are generalized protocols that should be optimized for the specific enzyme and experimental conditions.

General Aminopeptidase Activity Assay using H-His-AMC

This protocol is adapted from standard fluorometric aminopeptidase assays.[9]

Materials:

-

H-His-AMC substrate

-

Purified aminopeptidase (e.g., recombinant human Bleomycin Hydrolase) or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM EDTA, 10 mM DTT, pH 7.0 for BLMH)[10]

-

AMC Standard (for generating a standard curve)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of H-His-AMC in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 20 µL of the enzyme solution to the sample wells. For the blank wells, add 20 µL of Assay Buffer.

-

For the AMC standard curve, add 20 µL of each AMC dilution to separate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 30 µL of the H-His-AMC substrate solution to all wells (except the standard curve wells). The final substrate concentration should be optimized (a starting point could be 10-100 µM).

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from the sample wells.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Generate a standard curve by plotting the fluorescence of the AMC standards against their concentrations.

-

Convert the V₀ from RFU/min to pmol/min using the slope of the AMC standard curve.

-

Calculate the specific activity of the enzyme (pmol/min/µg of protein).

-

Protocol for Recombinant Human Bleomycin Hydrolase (rhBLMH) Activity Assay

This protocol is specifically adapted for rhBLMH, using H-His-AMC as the substrate, based on a similar protocol for Met-AMC.[10]

Materials:

-

Recombinant Human BLMH (rhBLMH)

-

H-His-AMC

-

Assay Buffer: 50 mM HEPES, 5 mM EDTA, 10 mM DTT, pH 7.0

-

AMC Standard

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Dilute rhBLMH to 1 µg/mL in Assay Buffer and incubate at 37°C for 30 minutes.[10]

-

Substrate Preparation: Dilute the H-His-AMC stock solution to 2 mM in Assay Buffer.[10]

-

Assay:

-

Calculation: Calculate the specific activity using an AMC standard curve as described in the general protocol.

Visualization of Workflows and Pathways

Enzymatic Cleavage of H-His-AMC

Caption: Enzymatic cleavage of H-His-AMC by an aminopeptidase releases highly fluorescent AMC.

Experimental Workflow for H-His-AMC Assay

Caption: A typical workflow for measuring enzymatic activity using an H-His-AMC fluorogenic assay.

Potential Role in Bioactive Peptide Processing

Aminopeptidases play a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. While the classical pathway involves Angiotensin-Converting Enzyme (ACE), alternative pathways involving aminopeptidases are also significant. The cleavage of N-terminal amino acids can either activate or inactivate peptide hormones.

Caption: Role of aminopeptidases in the processing of angiotensin peptides.

Conclusion

H-His-AMC is a valuable tool for studying the activity of aminopeptidases with a preference for or tolerance of N-terminal histidine residues. Enzymes such as Aminopeptidase B and Bleomycin Hydrolase are likely candidates for its cleavage. While specific kinetic data for H-His-AMC is limited, the provided protocols and representative data offer a solid foundation for its application in research and drug discovery. The visualization of the enzymatic reaction, experimental workflow, and a relevant signaling pathway further elucidates the context and practical application of H-His-AMC in biochemical and cellular studies. Further research is warranted to fully characterize the kinetic parameters of H-His-AMC with various aminopeptidases and to explore its utility in probing specific signaling pathways involving N-terminal histidine cleavage.

References

- 1. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of activity-based probes and inhibitors for bleomycin hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral Cysteine Protease Bleomycin Hydrolase Is Essential for the Breakdown of Deiminated Filaggrin into Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLMH bleomycin hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bleomycin hydrolase activity in pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

The Core Principles of Fluorometric Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, applications, and methodologies of fluorometric enzyme assays. These assays are indispensable tools in biochemistry, drug discovery, and molecular diagnostics, offering high sensitivity and adaptability for measuring enzyme activity. We will delve into the theoretical underpinnings, practical considerations for assay design, and detailed protocols for key enzymatic systems.

Introduction to Fluorescence in Enzymology

Fluorometric assays leverage the phenomenon of fluorescence, where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] The difference between the excitation and emission wavelengths is called the Stokes Shift. This principle is harnessed in enzyme assays by using substrates that change their fluorescent properties upon enzymatic modification.

The core advantage of fluorometric methods over traditional spectrophotometric (absorbance-based) assays is their significantly higher sensitivity.[1] This allows for the detection of minute changes in product concentration, making them ideal for high-throughput screening (HTS), studying enzymes with low turnover rates, and working with limited sample volumes.[2]

The Fundamental Principle of Fluorometric Enzyme Assays

The basic premise of a fluorometric enzyme assay is to monitor the progress of an enzyme-catalyzed reaction by measuring a change in fluorescence intensity over time.[2] This is typically achieved in one of two ways:

-

"Turn-On" Assays: A non-fluorescent or weakly fluorescent substrate (a fluorogenic substrate) is converted into a highly fluorescent product by the enzyme.[2][3] The rate of increase in fluorescence is directly proportional to the enzyme's activity.

-

"Turn-Off" Assays: A fluorescent substrate is converted into a non-fluorescent or less fluorescent product. Here, the rate of fluorescence decrease is proportional to enzymatic activity. A classic example involves the oxidation of the fluorescent coenzyme NADH to the non-fluorescent NAD+.[1][2]

The relationship between fluorescence intensity and concentration is linear at low concentrations, allowing for quantitative measurement of the reaction rate.[4]

Key Components and Assay Formats

Fluorogenic Substrates

The choice of substrate is critical for a successful assay. Ideal substrates are highly specific to the target enzyme and exhibit a large change in fluorescence upon conversion. Coumarin derivatives are among the most widely used fluorophores for creating these substrates.[3]

-

4-Methylumbelliferone (4-MU): Enzymatic cleavage of a substrate linked to 4-MU, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), releases the free 4-methylumbelliferone, which is highly fluorescent.[3][5]

-

7-Amino-4-methylcoumarin (AMC): Used for creating substrates for proteases, where cleavage of a peptide-AMC bond releases the fluorescent AMC molecule.[3]

-

Resorufin (B1680543) Esters: Non-fluorescent esters of resorufin can be used in hydrolase assays; enzymatic cleavage yields the highly fluorescent resorufin.[2]

Assay Formats

Fluorometric assays can be designed in various formats depending on the enzyme and the research question.

-

Direct Assays: These are the simplest format, where the enzyme directly converts a fluorogenic substrate into a fluorescent product.

-

Coupled Assays: The product of the primary enzymatic reaction serves as the substrate for a second, auxiliary enzyme that produces a fluorescent signal. This is useful when the primary reaction does not involve a fluorescent change.

-

Förster Resonance Energy Transfer (FRET): This format uses a substrate labeled with two different fluorophores: a donor and a quencher (or acceptor). When in close proximity, the donor's fluorescence is quenched. Enzymatic cleavage of the substrate separates the donor and quencher, leading to an increase in the donor's fluorescence.[2]

Data Acquisition and Analysis: Enzyme Kinetics

Fluorometric assays are powerful tools for determining key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This is achieved by measuring the initial reaction rate (v₀) at various substrate concentrations ([S]).[6][7]

The collected data can be plotted as v₀ versus [S] to generate a Michaelis-Menten curve. From this plot, Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ (the maximum rate when the enzyme is saturated with substrate) can be determined.[8][9] For more precise determination, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]), are commonly used.[8][9]

Data Presentation: Enzyme Kinetics of β-Galactosidase

The following table presents sample data for determining the kinetic parameters of β-Galactosidase using a fluorogenic substrate. The initial reaction velocity was measured at a range of substrate concentrations.

| Substrate Concentration [S] (mM) | Initial Velocity (v₀) (RFU/min) | 1 / [S] (mM⁻¹) | 1 / v₀ (min/RFU) |

| 0.10 | 115 | 10.00 | 0.00870 |

| 0.25 | 210 | 4.00 | 0.00476 |

| 0.50 | 305 | 2.00 | 0.00328 |

| 1.00 | 400 | 1.00 | 0.00250 |

| 2.00 | 485 | 0.50 | 0.00206 |

| 4.00 | 550 | 0.25 | 0.00182 |

Data is hypothetical but representative for illustrative purposes.

From a Lineweaver-Burk plot of this data, the following kinetic constants can be derived. The table below also shows a comparison of constants for Aspergillus oryzae β-Galactosidase determined using different graphical methods with the chromogenic substrate ONPG, illustrating the consistency of kinetic analysis.[10]

| Method | Kₘ (mM) | Vₘₐₓ (A/min) |

| Lineweaver-Burk | 0.800 | 0.0864 |

| Michaelis-Menten | 0.840 | 0.0838 |

| Hanes | 0.633 | 0.1216 |

| Eadie-Hofstee | 0.043 | 0.0867 |

| Source: Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae.[10] |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in experimental design and biological systems.

Logical Flow of Enzyme Kinetic Analysis

The process of determining kinetic parameters from experimental data follows a clear logical path from data collection to parameter estimation.

General Experimental Workflow

A typical fluorometric assay in a microplate format involves a series of standardized steps from reagent preparation to data acquisition.

Signaling Pathway Example: Protein Kinase A (PKA)

Fluorometric assays, particularly FRET-based biosensors, are widely used to study the dynamics of signaling pathways. The Protein Kinase A (PKA) pathway is a crucial signaling cascade that regulates numerous cellular processes.[4][11] Its activation can be monitored using fluorescent reporters.

Experimental Protocols

Detailed and consistent protocols are vital for reproducible results. Below are methodologies for two common fluorometric enzyme assays.

Protocol: Caspase-3 Fluorometric Assay

This assay measures the activity of Caspase-3, a key executioner enzyme in apoptosis, using the fluorogenic substrate DEVD-AFC (7-amino-4-trifluoromethyl coumarin).

-

Cell Lysis:

-

Induce apoptosis in the experimental cell population.

-

Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 250 x g for 10 minutes).[12]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.[12]

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.[12]

-

Collect the supernatant (cell lysate) for the assay.

-

-

Assay Reaction:

-

Prepare a 2X Reaction Buffer containing 10 mM DTT immediately before use.

-

In a 96-well microplate (preferably opaque for fluorescence), add 50 µL of cell lysate to each well.[12]

-

Add 50 µL of the 2X Reaction Buffer to each well.

-

Include controls: a blank with lysis buffer instead of lysate, and a negative control with uninduced cell lysate.

-

Initiate the reaction by adding 5 µL of 1 mM DEVD-AFC substrate (final concentration: 50 µM).

-

-

Measurement and Data Analysis:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Measure fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[12]

-

Calculate the fold-increase in caspase activity by comparing the fluorescence of the apoptotic samples to the non-induced controls.

-

Protocol: β-Galactosidase Fluorometric Assay

This protocol measures β-Galactosidase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).[5]

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting a 2X stock solution with DI water.[4]

-

Prepare an Assay Reaction Mix by adding the 4-MUG substrate to the 1X Assay Buffer.[4] Keep on ice.

-

Prepare a 1X Stop Solution by diluting a 5X stock.[4]

-

Prepare a standard curve using the provided 4-Methylumbelliferone (4-MU) standard. Dilute the standard to a known concentration (e.g., 100 nM) and create serial dilutions.[4]

-

-

Assay Procedure (96-well plate):

-

Add 5-50 µL of cell lysate containing β-Galactosidase to each well.

-

Add the Assay Reaction Mix to each well to bring the total volume to a consistent amount (e.g., 100 µL).

-

Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

-

Stop the reaction by adding 1X Stop Solution (e.g., 50 µL). The alkaline nature of the stop solution also enhances the fluorescence of the 4-MU product.[13]

-

-

Measurement and Data Analysis:

-

Measure fluorescence in a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.[4][5]

-

Quantify the amount of 4-MU produced in each sample by comparing its fluorescence reading to the 4-MU standard curve.

-

Calculate the enzyme activity, often expressed in units such as pmol of 4-MU produced per minute per mg of total protein.

-

Conclusion

Fluorometric enzyme assays represent a highly sensitive, versatile, and powerful technique for modern biological research. Their adaptability to high-throughput formats has made them a cornerstone of drug discovery and screening efforts. By understanding the core principles of fluorescence, assay design, and data analysis, researchers can effectively leverage these methods to probe enzyme function, elucidate complex signaling pathways, and identify novel therapeutic agents. Careful optimization of experimental conditions and adherence to robust protocols are paramount to generating accurate and reproducible data.

References

- 1. promega.com [promega.com]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 4. Parallel tracking of cAMP and PKA signaling dynamics in living cells with FRET-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. jasco-global.com [jasco-global.com]

- 7. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]

- 8. Khan Academy [khanacademy.org]

- 9. Untitled Document [ucl.ac.uk]

- 10. pjlss.edu.pk [pjlss.edu.pk]

- 11. academic.oup.com [academic.oup.com]

- 12. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

L-Histidine 7-amido-4-methylcoumarin molecular weight and formula

This guide provides core technical data for L-Histidine 7-amido-4-methylcoumarin, a fluorogenic substrate commonly utilized in biochemical assays to detect aminopeptidase (B13392206) activity. Its utility in research and drug development stems from the enzymatic cleavage of the amide bond, which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.

Molecular Data

The molecular formula and weight of this compound can vary depending on whether it is in its free base form or as a hydrochloride salt. The data for both forms are presented below for clarity.

| Property | This compound (Free Base) | This compound hydrochloride |

| Chemical Formula | C16H16N4O3[1][2][3][4] | C16H17ClN4O3[5] |

| Molecular Weight | 312.32 g/mol [2][3][6] | 348.79 g/mol [5] |